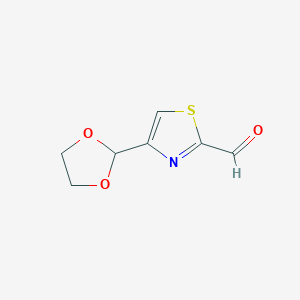
N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that has been studied for its potential anticancer activity . It is one of the novel anthranilate diamides derivatives that were designed and synthesized for evaluation of their in vitro anticancer activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction required thermal heating in dry dimethylformamide in the presence of a catalytic amount of triethylamine . More detailed information about the synthesis process is not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, including compounds structurally related to N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, were synthesized using OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These compounds exhibited weak to moderate antibacterial and antifungal activities, particularly against Gram-negative bacteria and Candida albicans. One derivative showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Abd Alhameed et al., 2019).
Antimicrobial and Analgesic Properties
- Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, closely related to the queried compound, has shown promising anti-inflammatory and analgesic activities. These derivatives were identified as potential COX-1/COX-2 inhibitors, with some compounds exhibiting significant analgesic and anti-inflammatory effects, hinting at the therapeutic potential of similar structures (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Potential
- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and subsequent derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underscores the potential anticancer applications of compounds with structural elements similar to the queried compound, emphasizing the importance of synthetic methodology in the development of new therapeutic agents (Hassan et al., 2014).
Antiprotozoal Activity
- Investigations into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with the queried compound, have revealed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum. Some of these compounds also demonstrated excellent in vivo activity in the trypanosomal STIB900 mouse model, highlighting the potential of similar structures for treating protozoal infections (Ismail et al., 2004).
Leukotriene B4 Inhibition and Cancer Cell Growth Inhibition
- A series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives were synthesized and evaluated for their ability to inhibit leukotriene B4 and suppress the growth of human pancreatic cancer cells. Certain compounds demonstrated strong inhibition and selective activity, suggesting potential applications in treating inflammatory conditions and pancreatic cancer (Kuramoto et al., 2008).
Wirkmechanismus
The compound has been evaluated for its anticancer activity. The molecular docking study was performed for representative compounds against two targets, epidermal growth factor receptor (EGFR) and tubulin in colchicine binding site to assess their binding affinities in order to rationalize their anticancer activity in a qualitative way . The data obtained from the molecular modeling was correlated with that obtained from the biological screening .
Eigenschaften
IUPAC Name |
N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-4-12(5-7-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-3-2-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRAGJKMIOUTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2760436.png)
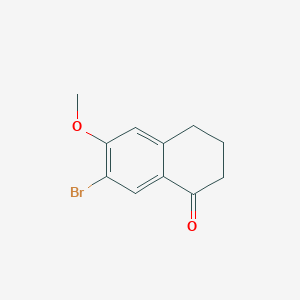
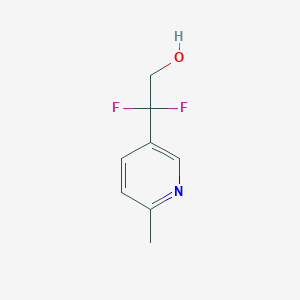
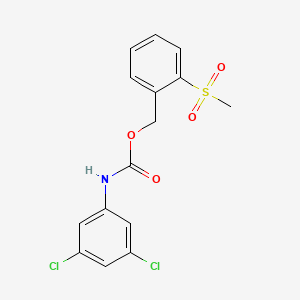
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2760446.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

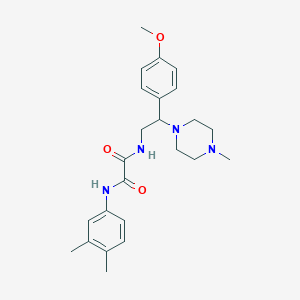
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

